molecular formula C16H16O3 B8166521 Methyl 3'-ethyl-6-hydroxy-[1,1'-biphenyl]-3-carboxylate

Methyl 3'-ethyl-6-hydroxy-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166521
M. Wt: 256.30 g/mol
InChI Key: XGYSVNWLOHNEJF-UHFFFAOYSA-N
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Description

Methyl 3’-ethyl-6-hydroxy-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound features a methyl ester group, an ethyl group, and a hydroxyl group attached to the biphenyl structure, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3’-ethyl-6-hydroxy-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex biphenyl derivatives.

Industrial Production Methods

Industrial production of biphenyl derivatives, including methyl 3’-ethyl-6-hydroxy-[1,1’-biphenyl]-3-carboxylate, often employs scalable synthetic methodologies. These methods include the Wurtz–Fittig, Ullmann, and Negishi couplings, which are well-established for large-scale synthesis . The choice of method depends on the desired yield, purity, and specific functional groups present in the target compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-ethyl-6-hydroxy-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Methyl 3’-ethyl-6-hydroxy-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3’-ethyl-6-hydroxy-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: The parent compound with two benzene rings connected by a single bond.

    4-Hydroxybiphenyl: A biphenyl derivative with a hydroxyl group at the 4-position.

    Methyl 4’-ethylbiphenyl-4-carboxylate: A similar compound with the ester group at the 4-position instead of the 3-position.

Uniqueness

Methyl 3’-ethyl-6-hydroxy-[1,1’-biphenyl]-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in various applications. The combination of the ester, ethyl, and hydroxyl groups provides a distinct set of chemical properties that can be leveraged in synthetic and industrial processes .

Properties

IUPAC Name

methyl 3-(3-ethylphenyl)-4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-11-5-4-6-12(9-11)14-10-13(16(18)19-2)7-8-15(14)17/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYSVNWLOHNEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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